4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the tetrahydroisoquinoline skeleton. It is a colorless to pale yellow liquid that is soluble in organic solvents and has a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the condensation of this compound with benzylamine under acidic conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of decahydroisoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the dimethyl groups.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with the phenyl group at a different position.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group.
Uniqueness: 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the phenyl and dimethyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
4,4-dimethyl-1-phenyl-2,3-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-17(2)12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16,18H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNOSMJWSNOORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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